molecular formula C18H27N3O4S B6798431 N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B6798431
M. Wt: 381.5 g/mol
InChI Key: RXEDCVFQSGYDAB-UHFFFAOYSA-N
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Description

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[45]decane-9-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a spirocyclic system, and a sulfonamide group

Properties

IUPAC Name

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-13(2)25-16-15(9-14(3)10-19-16)20-17(22)21-7-4-5-18(11-21)6-8-26(23,24)12-18/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEDCVFQSGYDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC(C)C)NC(=O)N2CCCC3(C2)CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: This involves the alkylation of 5-methyl-2-hydroxypyridine with isopropyl bromide under basic conditions to yield 5-methyl-2-propan-2-yloxypyridine.

    Spirocyclic System Formation: The spirocyclic system is formed through a cyclization reaction involving a suitable precursor, such as a cyclic ketone or lactam.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine and sulfonamide derivatives.

Scientific Research Applications

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its spirocyclic system and sulfonamide group make it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The spirocyclic system may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the spirocyclic system and sulfonamide group.

    Carboxamide appended quinoline moieties: These compounds have a similar amide linkage but differ in the aromatic system and additional functional groups.

Uniqueness

N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is unique due to its combination of a pyridine ring, spirocyclic system, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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